Fmoc-Asp(OtBu)-OSu Fmoc-Asp(OtBu)-OSu Fmoc-Asp(OtBu)-OSu is an amino acid-containing building block. It has been used in the synthesis of peptaibols, as well as adenosine derivatives that inhibit the human ADP-ribosylhydrolase macrodomain-containing protein 1 (MacroD1).

Brand Name: Vulcanchem
CAS No.: 78553-23-8
VCID: VC21542900
InChI: InChI=1S/C27H28N2O8/c1-27(2,3)36-24(32)14-21(25(33)37-29-22(30)12-13-23(29)31)28-26(34)35-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)/t21-/m0/s1
SMILES: CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C27H28N2O8
Molecular Weight: 508.5 g/mol

Fmoc-Asp(OtBu)-OSu

CAS No.: 78553-23-8

Cat. No.: VC21542900

Molecular Formula: C27H28N2O8

Molecular Weight: 508.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Asp(OtBu)-OSu - 78553-23-8

CAS No. 78553-23-8
Molecular Formula C27H28N2O8
Molecular Weight 508.5 g/mol
IUPAC Name 4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Standard InChI InChI=1S/C27H28N2O8/c1-27(2,3)36-24(32)14-21(25(33)37-29-22(30)12-13-23(29)31)28-26(34)35-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)/t21-/m0/s1
Standard InChI Key OCCFRTKCROFJLW-NRFANRHFSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identity and Structural Characteristics

Fmoc-Asp(OtBu)-OSu, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-t-butyl ester α-N-Hydroxysuccinimidyl ester, is a modified aspartic acid derivative featuring three key structural components:

  • An N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group that protects the α-amino function

  • A tert-butyl ester (OtBu) protecting group on the β-carboxyl side chain

  • An N-hydroxysuccinimide (OSu) active ester at the α-carboxyl position

The compound's chemical identity is characterized by the following parameters:

ParameterValue
CAS Registry Number78553-23-8
Molecular FormulaC₂₇H₂₈N₂O₈
Molecular Weight508.52 g/mol
AppearanceWhite powder
Melting Point128-132 °C
Optical Activity[α]₂₀/D -31±1°, c = 1% in DMF
pKa9.61±0.46 (Predicted)
Density1.36±0.1 g/cm³ (Predicted)

The molecular structure features the characteristic Fmoc group with its fluorene ring system, providing UV absorption properties that enable monitoring of coupling reactions and deprotection steps in peptide synthesis .

Physical and Chemical Properties

Solubility Profile

The solubility characteristics of Fmoc-Asp(OtBu)-OSu significantly impact its handling and application in peptide synthesis protocols:

SolventSolubility
DMF (Dimethylformamide)10 mg/mL
DMSO (Dimethyl sulfoxide)20 mg/mL
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Fmoc-Asp(OtBu)-OSu serves as a specialized building block in Fmoc solid-phase peptide synthesis with several key advantages:

  • Pre-activated nature: The OSu ester eliminates the need for separate activation steps during coupling reactions, streamlining the synthesis process

  • Orthogonal protection strategy: The combination of base-labile Fmoc and acid-labile OtBu groups enables selective deprotection under different conditions

  • High coupling efficiency: The activated OSu ester promotes efficient peptide bond formation with minimal side reactions

Specialized Applications

Beyond standard peptide synthesis, Fmoc-Asp(OtBu)-OSu has been employed in several specialized applications:

  • Synthesis of peptaibols (peptide antibiotics containing α-aminoisobutyric acid)

  • Preparation of adenosine derivatives that inhibit the human ADP-ribosylhydrolase macrodomain-containing protein 1 (MacroD1)

  • Creation of sidechain-linked resins for synthesizing head-to-tail cyclized peptides or peptides with C-terminal modifications

  • Generation of peptides containing β-Asp residues, which serve as standards for identifying aspartimide-related side products

  • Development of complex bioactive peptides for pharmaceutical applications

Preparation of Modified Peptides

The compound is particularly valuable in preparing aspartic acid derivatives with special functionality on the sidechain. It can be used to anchor Asp or Asn to resin through the sidechain, facilitating the synthesis of peptides with specialized architectures .

Synthetic Considerations and Side Reactions

Aspartimide Formation

A significant challenge when working with aspartic acid-containing peptides is the formation of aspartimide intermediates:

  • Under strong basic conditions (such as those used for Fmoc removal), the Asp(OtBu) residue can form a cyclic aspartimide

  • This aspartimide can subsequently open to form either the desired peptide or an undesired β-peptide byproduct

Prevention Strategies

Several approaches have been developed to minimize aspartimide formation:

  • Backbone protection on the amino acid preceding Asp can prevent aspartimide formation

  • Adding a small amount of formic acid to the piperidine solution used for Fmoc removal has been shown to suppress aspartimide formation

  • Using new β-trialkylmethyl aspartic acid protection groups can provide excellent protection from aspartimide formation in routine Fmoc SPPS

  • Mild acid-mediated conditions can help prevent aspartimide formation during synthesis of difficult sequences

Considerations During Cleavage

When cleaving peptides containing Asp(OtBu) residues:

  • The t-butyl ester of the side chain is readily hydrolyzed under the same conditions used to cleave peptides from Wang resin or Rink amide resin

  • The t-butyl cations formed during hydrolysis can reattach to nucleophilic residues in the peptide

  • To prevent these side reactions, nucleophilic scavengers such as thiophenol and anisole should be added to the cleavage mixture

Related Compounds and Derivatives

Comparison with Fmoc-Asp(OtBu)-OH

Fmoc-Asp(OtBu)-OSu is closely related to Fmoc-Asp(OtBu)-OH (CAS: 71989-14-5), with key differences and similarities:

ParameterFmoc-Asp(OtBu)-OSuFmoc-Asp(OtBu)-OH
CAS Number78553-23-871989-14-5
Molecular FormulaC₂₇H₂₈N₂O₈C₂₃H₂₅NO₆
Molecular Weight508.52 g/mol411.45 g/mol
Activation StatePre-activated (OSu ester)Requires activation
Melting Point128-132 °C148-150 °C (dec.)
Primary UseDirect coupling without additional activationStandard Fmoc-protected derivative requiring activation

While Fmoc-Asp(OtBu)-OH is the standard Fmoc-protected derivative of aspartic acid used in peptide synthesis, Fmoc-Asp(OtBu)-OSu offers the advantage of being pre-activated, allowing for direct coupling without additional activation steps .

Other Related Derivatives

Several other aspartic acid derivatives have been developed to address specific challenges in peptide synthesis:

  • New t-butyl based aspartate protecting groups designed specifically to prevent aspartimide formation

  • Backbone-protected aspartic acid derivatives that minimize side reactions during microwave-assisted peptide synthesis

  • Aspartic acid derivatives with alternative activation groups for specialized coupling strategies

Desired ConcentrationAmount of CompoundVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mMFmoc-Asp(OtBu)-OSu1.9665 mL9.8323 mL19.6645 mL
5 mMFmoc-Asp(OtBu)-OSu0.3933 mL1.9665 mL3.9329 mL
10 mMFmoc-Asp(OtBu)-OSu0.1966 mL0.9832 mL1.9665 mL

To increase solubility, the tube containing the compound can be heated to 37°C and then oscillated in an ultrasonic bath .

Recent Research Applications

Recent scientific literature demonstrates the ongoing importance of Fmoc-Asp(OtBu)-OSu in various research contexts:

  • Development of ergogenic supplements: Amino acids and their derivatives, including aspartic acid derivatives, have been investigated for their influence on secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage

  • Synthesis of RGD peptides: Fmoc-Asp(OtBu)-OSu has been utilized in the synthesis of cyclic RGD peptides (Arg-Gly-Asp), which are important in targeting integrins for various biomedical applications

  • Prevention of aspartimide formation: Ongoing research focuses on developing new strategies to minimize aspartimide-related side reactions during the synthesis of aspartic acid-containing peptides, with Fmoc-Asp(OtBu)-OSu serving as an important tool in these investigations

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